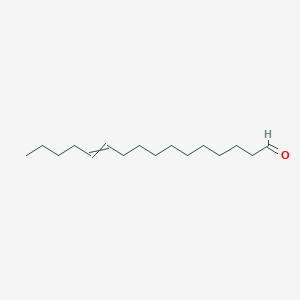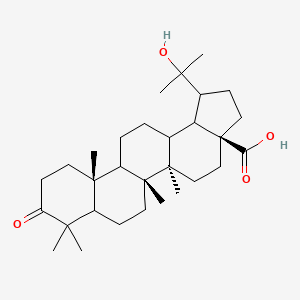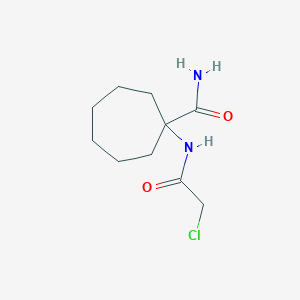
1-(2-Chloroacetamido)cycloheptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetamido)cycloheptane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloroacetamido group and a carboxamide group attached to a cycloheptane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide typically involves the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Chloroacetamido Group: The chloroacetamido group can be introduced by reacting cycloheptane with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with ammonia or an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-Chloroacetamido)cycloheptane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-(2-Chloroacetamido)cycloheptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
1-(2-Chloroacetamido)cycloheptane-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclohexane-1-carboxamide have a similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane Derivatives: Compounds like 1-(2-Chloroacetamido)cyclooctane-1-carboxamide have an eight-membered ring.
Other Cycloalkane Derivatives: Various cycloalkane derivatives with different ring sizes and substituents can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring size and the presence of both chloroacetamido and carboxamide groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H17ClN2O2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
1-[(2-chloroacetyl)amino]cycloheptane-1-carboxamide |
InChI |
InChI=1S/C10H17ClN2O2/c11-7-8(14)13-10(9(12)15)5-3-1-2-4-6-10/h1-7H2,(H2,12,15)(H,13,14) |
InChI Key |
FGUWWYJGORECTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


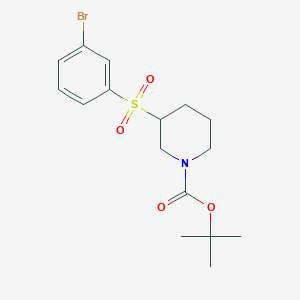
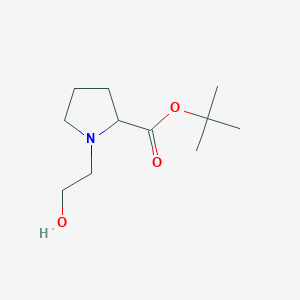
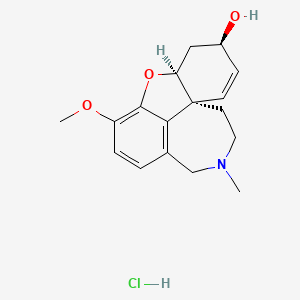


![6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate](/img/structure/B12440236.png)
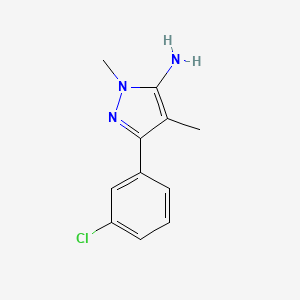

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
